
5-(3-Nitrofenil)tiofeno-2-carbaldehído
Descripción general
Descripción
5-(3-Nitrophenyl)thiophene-2-carbaldehyde: is an organic compound with the molecular formula C11H7NO3S and a molecular weight of 233.24 g/mol This compound features a thiophene ring substituted with a nitrophenyl group and an aldehyde functional group
Aplicaciones Científicas De Investigación
Chemistry: 5-(3-Nitrophenyl)thiophene-2-carbaldehyde is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, this compound can be used to study the interactions of nitroaromatic compounds with biological systems. It may also serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals .
Industry: In the industrial sector, 5-(3-Nitrophenyl)thiophene-2-carbaldehyde can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its properties make it suitable for applications in electronic devices and sensors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Nitrophenyl)thiophene-2-carbaldehyde typically involves the reaction of 3-nitrobenzaldehyde with thiophene-2-carbaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5-(3-Nitrophenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: 5-(3-Nitrophenyl)thiophene-2-carboxylic acid.
Reduction: 5-(3-Aminophenyl)thiophene-2-carbaldehyde.
Substitution: 5-(3-Nitrophenyl)-2-bromothiophene.
Mecanismo De Acción
The mechanism of action of 5-(3-Nitrophenyl)thiophene-2-carbaldehyde is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form Schiff bases with amines, leading to the formation of imines that can further react with nucleophiles . These interactions can affect various molecular targets and pathways, making the compound useful in studying biochemical processes.
Comparación Con Compuestos Similares
5-Nitrothiophene-2-carboxaldehyde: Similar structure but lacks the phenyl group.
3-Nitrobenzaldehyde: Similar functional groups but lacks the thiophene ring.
5-Phenylthiophene-2-carbaldehyde: Similar structure but lacks the nitro group.
Uniqueness: 5-(3-Nitrophenyl)thiophene-2-carbaldehyde is unique due to the combination of a nitrophenyl group and a thiophene ring with an aldehyde functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Propiedades
IUPAC Name |
5-(3-nitrophenyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3S/c13-7-10-4-5-11(16-10)8-2-1-3-9(6-8)12(14)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBJYBHOUJJDEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327794 | |
| Record name | 5-(3-nitrophenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38401-73-9 | |
| Record name | 5-(3-Nitrophenyl)-2-thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38401-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-nitrophenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


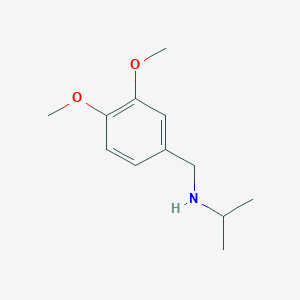
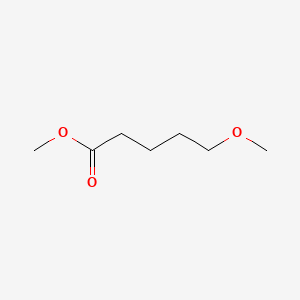
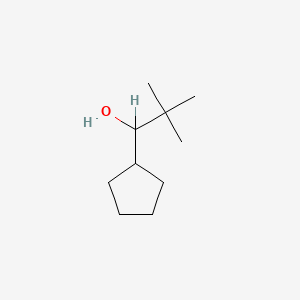
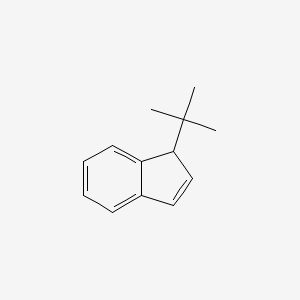
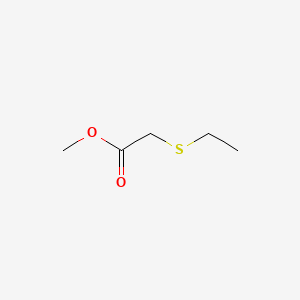
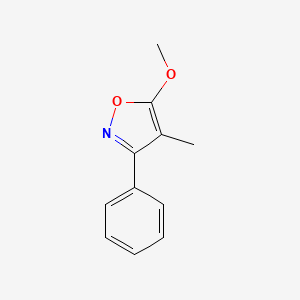
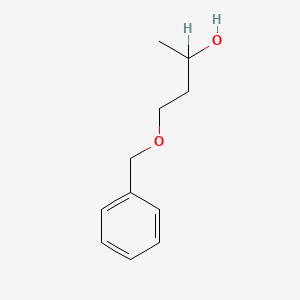
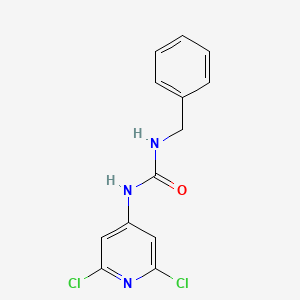
![1-Vinyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1615508.png)
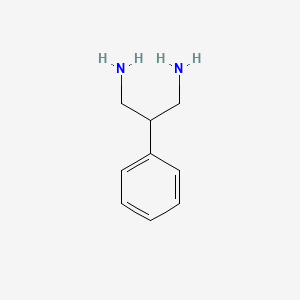
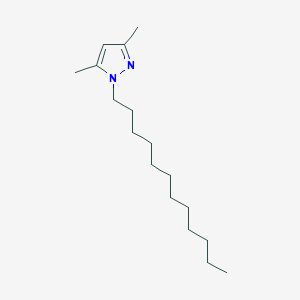
![6-Chloro-1,4-dimethyl-3-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1615512.png)
![5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1615514.png)
![4-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B1615515.png)
